5H-Thiazolo(3,2-a)pyrimidin-5-one, 6-ethyl-2,3-dihydro-3-methoxy-7-(1-naphthalenylmethyl)-
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Overview
Description
5H-Thiazolo(3,2-a)pyrimidin-5-one, 6-ethyl-2,3-dihydro-3-methoxy-7-(1-naphthalenylmethyl)- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the thiazolo[3,2-a]pyrimidine family, which is known for its potential therapeutic applications, including antibacterial, antitubercular, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives typically involves the cyclization of S-alkylated derivatives. One common method starts with the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives. These intermediates undergo intramolecular cyclization under various conditions, such as heating in solvents like DMF, dioxane, or acetonitrile in the presence of bases like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced techniques like microwave irradiation to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo[3,2-a]pyrimidin-5-one derivatives undergo various chemical reactions, including:
Oxidation: Conversion to sulfonic acid derivatives.
Reduction: Reduction of nitro groups to amino derivatives.
Substitution: Acylation of the NH2 group to form amide derivatives
Common Reagents and Conditions
Oxidation: Sulfuric acid for sulfonation.
Reduction: Hydrogenation or metal-catalyzed reduction for nitro groups.
Substitution: Acyl chlorides or anhydrides for acylation reactions
Major Products
Sulfonic acid derivatives: Formed from oxidation reactions.
Amino derivatives: Resulting from reduction of nitro groups.
Amide derivatives: Produced through acylation of the NH2 group
Scientific Research Applications
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Exhibits significant antibacterial and antitubercular activities.
Medicine: Potential therapeutic agents for treating infections and cancer.
Industry: Utilized in the development of new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives involves their interaction with specific molecular targets. These compounds are known to act as purine antagonists, interfering with the function of purine bases in biological systems. This disruption can inhibit the growth of bacteria and cancer cells by affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
5H-Thiazolo[3,2-a]pyrimidin-7-ones: Isomeric forms with similar biological activities.
2-Substituted thiazolo[3,2-a]pyrimidines: Variants with different substituents that exhibit diverse biological properties
Uniqueness
5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-ethyl-2,3-dihydro-3-methoxy-7-(1-naphthalenylmethyl)- stands out due to its unique structural features, such as the presence of the naphthalenylmethyl group, which may enhance its biological activity and specificity compared to other similar compounds .
Properties
CAS No. |
199852-40-9 |
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Molecular Formula |
C20H20N2O2S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
6-ethyl-3-methoxy-7-(naphthalen-1-ylmethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H20N2O2S/c1-3-15-17(21-20-22(19(15)23)18(24-2)12-25-20)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,18H,3,11-12H2,1-2H3 |
InChI Key |
YDFSPPNTNHTZEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)C(CS2)OC)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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